3-(3-Ethoxypropyl)-1-[(4-methoxyphenyl)methyl]thiourea
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Overview
Description
3-(3-Ethoxypropyl)-1-[(4-methoxyphenyl)methyl]thiourea is an organic compound with a complex structure that includes an ethoxypropyl group, a methoxyphenyl group, and a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Ethoxypropyl)-1-[(4-methoxyphenyl)methyl]thiourea typically involves the reaction of 3-ethoxypropylamine with 4-methoxybenzyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the thiourea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-(3-Ethoxypropyl)-1-[(4-methoxyphenyl)methyl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: Reduction reactions can target the nitro or carbonyl groups if present in derivatives of this compound.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are typical.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfinyl or sulfonyl derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
3-(3-Ethoxypropyl)-1-[(4-methoxyphenyl)methyl]thiourea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-(3-Ethoxypropyl)-1-[(4-methoxyphenyl)methyl]thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with active sites of enzymes or receptors, potentially inhibiting their activity. The ethoxypropyl and methoxyphenyl groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Ethoxypropyl)-1-[(4-methylphenyl)methyl]thiourea
- 3-(3-Ethoxypropyl)-1-[(4-ethoxyphenyl)methyl]thiourea
Uniqueness
Compared to similar compounds, 3-(3-Ethoxypropyl)-1-[(4-methoxyphenyl)methyl]thiourea may exhibit unique properties due to the presence of the methoxy group on the aromatic ring. This group can influence the compound’s reactivity and binding interactions, making it a valuable molecule for specific applications in research and industry.
Properties
IUPAC Name |
1-(3-ethoxypropyl)-3-[(4-methoxyphenyl)methyl]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S/c1-3-18-10-4-9-15-14(19)16-11-12-5-7-13(17-2)8-6-12/h5-8H,3-4,9-11H2,1-2H3,(H2,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNTNHZFDCAZLOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=S)NCC1=CC=C(C=C1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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